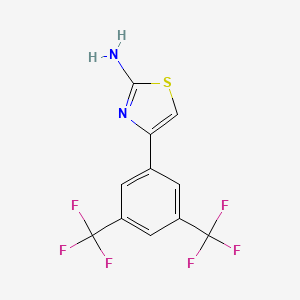

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine

Description

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at position 4 with a 3,5-bis(trifluoromethyl)phenyl group and an amine group at position 2. This structural motif is frequently leveraged in medicinal chemistry and agrochemical research due to its ability to improve lipophilicity and bioavailability .

Propriétés

IUPAC Name |

4-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-20-9(18)19-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPRLOAPZGLDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369384 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284665-40-3 | |

| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284665-40-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization of α-Haloketones with Thiourea

A widely used method for preparing 4-substituted thiazol-2-amines involves the reaction of α-haloketones with thiourea under reflux conditions in ethanol or other suitable solvents.

Step 1: Synthesis of α-haloketone intermediate

The 3,5-bis(trifluoromethyl)phenyl-substituted α-haloketone is prepared by halogenation (bromination or chlorination) of the corresponding acetophenone derivative.Step 2: Cyclization with thiourea

The α-haloketone is reacted with thiourea (1.0–1.2 equivalents) at elevated temperatures (typically 80 °C) in ethanol or refluxing conditions to yield the thiazol-2-amine ring system.

This method is supported by analogous syntheses of thiazol-2-amine derivatives, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine, where brominated ketones react with thiourea to form the thiazole ring in good yields (45–59% combined yields over steps).

One-Pot or Multi-Step Synthesis

Some protocols employ a one-pot synthesis where the α-haloketone formation and cyclization with thiourea occur sequentially without isolation of intermediates, improving efficiency and reducing purification steps.

Alternative methods include the use of substituted thioureas or thioacetamides to introduce variations at the 2-position of the thiazole ring.

Reductive Amination and Functional Group Modifications

For derivatives involving additional functional groups, reductive amination methods have been employed, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride in organic solvents to introduce amine substituents on the thiazole ring or side chains.

Although this method is more common for complex morpholine derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group, it demonstrates the versatility of reductive amination in modifying thiazole-based compounds.

Detailed Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | α-Haloketone formation | Bromination of 3,5-bis(trifluoromethyl)acetophenone | Room temp | 2 h | - | Using Br2 in ether |

| 2 | Cyclization with thiourea | Thiourea in ethanol | 80 °C | 5 h | 45–59 | Produces this compound |

| 3 | Optional bromination + amination | N-Bromosuccinimide (NBS), then amines | 0 °C to RT | 24 h | - | For further functionalization |

| 4 | Reductive amination | Sodium triacetoxyborohydride or similar reducing agent | RT | Several h | - | For complex derivatives |

Solubility and Formulation Notes

The compound exhibits limited solubility in water but dissolves well in DMSO and organic solvents.

Preparation of stock solutions for biological assays typically involves dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo studies.

Careful stepwise addition of solvents with vortexing or sonication is recommended to maintain solution clarity.

Research Findings and Optimization

The cyclization reaction is sensitive to temperature and solvent choice; ethanol reflux provides optimal yields.

The presence of electron-withdrawing trifluoromethyl groups stabilizes the intermediate and final thiazole ring, facilitating cyclization.

Reductive amination methods allow for the introduction of diverse amine functionalities, expanding the compound’s chemical space for pharmaceutical applications.

Catalyst- and additive-free methods for related thiazole syntheses have been reported, emphasizing environmentally friendly approaches, though specific application to this compound requires further exploration.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.

Major Products Formed

Substitution Reactions: Halogenated derivatives of the thiazole ring.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Dihydrothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, a study highlighted the structure-activity relationship (SAR) of thiazole-containing compounds, demonstrating that specific substitutions can enhance selectivity and potency against CDK9, a target implicated in cancer proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Target | IC50 (nM) | Selectivity |

|---|---|---|---|

| 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine | CDK9 | < 10 | High |

| Other Thiazole Derivative | CDK2 | 50 | Moderate |

Antiproliferative Properties

Thiazole derivatives, including this compound, have demonstrated significant antiproliferative effects against various cancer cell lines. A comparative study showed that certain derivatives exhibited IC50 values in the low nanomolar range against human cancer cell lines, indicating their potential as effective therapeutic agents .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of thiazole derivatives. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating epilepsy and other seizure disorders. SAR studies indicate that specific modifications to the thiazole ring enhance anticonvulsant efficacy .

Antibacterial and Antifungal Activity

Thiazole derivatives have shown promise as antibacterial and antifungal agents. The presence of the trifluoromethyl group significantly enhances the compound's interaction with microbial targets, leading to increased antimicrobial activity. Studies have reported minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions to achieve the desired thiazole structure. Various formulations have been developed to enhance bioavailability and therapeutic efficacy.

Case Studies

- Anticancer Study : A recent investigation evaluated the effects of various thiazole derivatives on different cancer cell lines. The study found that compounds with specific substitutions on the thiazole ring exhibited superior antiproliferative activity compared to standard treatments .

- Anticonvulsant Evaluation : Another study focused on the anticonvulsant potential of thiazole derivatives, finding that certain modifications led to significant seizure protection in animal models .

Mécanisme D'action

The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparaison Avec Des Composés Similaires

Substituent Effects: Trifluoromethyl vs. Methyl Groups

A key differentiator of 4-(3,5-bis(trifluoromethyl)phenyl)thiazol-2-amine is the presence of two -CF₃ groups, which contrast with simpler substituents like methyl (-CH₃) in analogs. For example, (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine () contains methyl groups on the phenyl ring. The -CF₃ groups in the target compound likely increase electron deficiency at the aryl ring, altering reactivity and binding affinity compared to methyl-substituted analogs. This difference may enhance interactions with hydrophobic enzyme pockets or improve resistance to oxidative metabolism .

Thiazole vs. Thiadiazole Cores

The target compound’s thiazole ring differs from 1,3,4-thiadiazole derivatives (e.g., compounds in and ), which contain two nitrogen atoms in a five-membered ring. Thiadiazoles are known for planar structures stabilized by intramolecular hydrogen bonds, as seen in , where C–H···N interactions create rigidity .

Fluorinated Triazole and Triazine Analogs

Fluorinated triazol-4-amines (e.g., 3,5-disubstituted-4H-1,2,4-triazol-4-amines in ) share the presence of fluorine atoms but differ in core structure. These compounds demonstrate potent fungicidal activity, attributed to fluorine’s electronegativity and size, which enhance target binding. Similarly, the -CF₃ groups in the target compound may amplify its bioactivity compared to non-fluorinated analogs .

Anticonvulsant Potential

Thiadiazole derivatives, such as those in , exhibit anticonvulsant activity via modulation of neuronal ion channels. The -CF₃ groups could further optimize pharmacokinetic properties, such as blood-brain barrier penetration .

Fungicidal and Insecticidal Effects

Thiadiazoles in and triazoles in show fungicidal and insecticidal activities. The target compound’s -CF₃ substituents may enhance these effects by increasing affinity for fungal cytochrome P450 enzymes or insecticidal targets like acetylcholinesterase .

Physicochemical and Structural Properties

Solubility and Crystallinity

The planar structure of thiadiazoles () promotes intermolecular hydrogen bonding, leading to crystalline solids with low solubility. In contrast, the thiazole core of the target compound, combined with bulky -CF₃ groups, may reduce crystallinity, improving solubility in organic solvents .

Data Table: Key Comparison Parameters

Activité Biologique

4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article presents a detailed examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a phenyl group that contains two trifluoromethyl groups at the 3 and 5 positions. This unique structure contributes to its biological properties, particularly in modulating interactions with biological targets.

Research indicates that thiazole derivatives, including this compound, exhibit multiple mechanisms of action:

- Inhibition of Cell Migration and Invasion : Studies have shown that thiazole derivatives can significantly inhibit the migration and invasion of various cancer cell lines, such as MDA-MB-231. The mechanism involves the disruption of cytoskeletal dynamics and interference with the actin-bundling protein fascin, which is crucial for cell motility .

- Antiproliferative Activity : The compound has demonstrated notable antiproliferative effects against several human cancer cell lines. The IC50 values for these compounds often fall in the low nanomolar range, indicating strong potency. For instance, modifications to the thiazole structure have been linked to enhanced activity against multidrug-resistant cell lines .

- Interaction with Tubulin : Similar to other thiazole derivatives, this compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

- Substituents at the Thiazole Ring : Different substituents at the C2 and C5 positions of the thiazole ring significantly affect antiproliferative activity. For example, compounds with an amino group at the C2 position generally exhibit higher potency compared to those with methyl or dimethylamino groups .

- Fluorinated Phenyl Groups : The presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to biological targets, contributing to increased biological activity .

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives:

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound can reduce cell viability in cancer cell lines such as MCF-7 and HT-29. The most active compounds showed IC50 values ranging from 1.7 to 38 nM .

- Antiangiogenesis Assays : The antiangiogenic properties were assessed using chick chorioallantoic membrane (CAM) assays. Thiazole derivatives exhibited significant inhibition of angiogenesis by suppressing vascular endothelial growth factor (VEGF)-induced blood vessel formation .

- Mechanistic Studies : Further mechanistic investigations revealed that treatment with thiazole derivatives led to disorganization of F-actin filaments in HeLa cells, supporting the hypothesis that these compounds impair cytoskeletal integrity as part of their antimigratory action .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs.

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 1.7 - 38 | MCF-7, HT-29 | Tubulin binding, apoptosis induction |

| Thiazole Derivative A | 10 | MDA-MB-231 | Fascin inhibition |

| Thiazole Derivative B | 20 | HeLa | F-actin disorganization |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of thiourea intermediates with α-haloketones. For example, describes analogous thiazole syntheses using aryl isothiocyanates and cyclization under acidic conditions. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., HCl vs. Lewis acids) to improve yield and purity .

Q. How do the trifluoromethyl groups influence the compound’s physicochemical properties?

- Methodology : The electron-withdrawing nature of trifluoromethyl groups enhances thermal stability and lipophilicity, as observed in fluorinated triazole derivatives (). Computational methods (e.g., DFT calculations) and experimental techniques like logP measurements or DSC (Differential Scanning Calorimetry) can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR is critical for tracking trifluoromethyl groups (δ ≈ -60 to -65 ppm). NMR resolves thiazole protons (δ 6.5–8.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- IR : C-F stretches (1100–1200 cm) and NH vibrations (~3300 cm) are diagnostic .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole ring formation be addressed during synthesis?

- Methodology : Competing pathways (e.g., 2- vs. 4-substitution) are mitigated using steric directing groups or templating agents. highlights crystallographic data to confirm regiochemistry, while kinetic studies (e.g., in situ IR monitoring) optimize reaction time and intermediate stability .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology : Discrepancies (e.g., antifungal vs. antibacterial efficacy in vs. 15) may arise from assay conditions (e.g., microbial strains, concentration ranges). Meta-analyses should standardize protocols (e.g., MIC testing per CLSI guidelines) and validate results via orthogonal assays (e.g., time-kill curves) .

Q. How does the compound’s structure-activity relationship (SAR) inform the design of derivatives with enhanced pharmacological profiles?

- Methodology : SAR studies compare analogs with varied substituents (e.g., ’s 6′-methoxycinchonan derivatives). Advanced approaches include:

- Molecular docking : Predict binding affinity to targets like kinases or GPCRs.

- In vitro/in vivo correlation : Assess metabolic stability (e.g., microsomal assays) and toxicity (e.g., zebrafish models) .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

- Methodology : The compound’s low solubility in polar solvents complicates crystal growth. Co-crystallization with coformers (e.g., succinic acid) or vapor diffusion in mixed solvents (e.g., DCM/hexane) improves crystal quality. demonstrates using single-crystal XRD to resolve torsional angles and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.